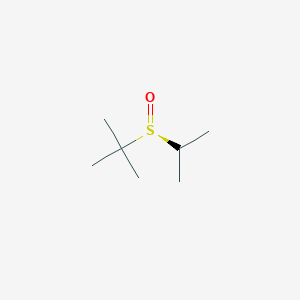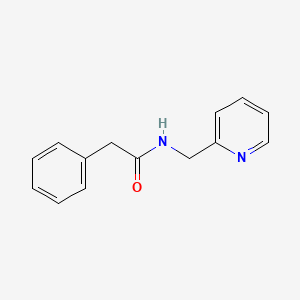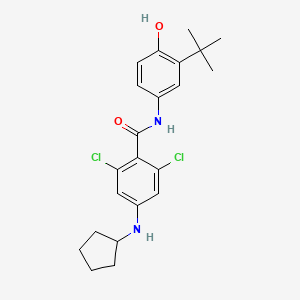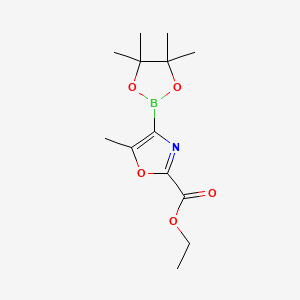
(S)-tert-Butyl isopropylsulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl isopropylsulfoxide is an organosulfur compound that features a sulfoxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl isopropylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of (S)-tert-Butyl isopropyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl isopropylsulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide back to the sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiolates or amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl isopropylsulfoxide has several applications in scientific research:
Organic Synthesis: Used as a chiral auxiliary or reagent in asymmetric synthesis.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industrial Applications: Used in the synthesis of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl isopropylsulfoxide in chemical reactions typically involves the sulfoxide functional group. The sulfoxide can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfoxide: A common solvent with similar sulfoxide functionality.
Methyl phenyl sulfoxide: Another sulfoxide with different substituents.
Ethyl methyl sulfoxide: A simpler sulfoxide with different alkyl groups.
Uniqueness
(S)-tert-Butyl isopropylsulfoxide is unique due to its chiral center and bulky tert-butyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Propiedades
Fórmula molecular |
C7H16OS |
|---|---|
Peso molecular |
148.27 g/mol |
Nombre IUPAC |
2-methyl-2-[(S)-propan-2-ylsulfinyl]propane |
InChI |
InChI=1S/C7H16OS/c1-6(2)9(8)7(3,4)5/h6H,1-5H3/t9-/m0/s1 |
Clave InChI |
WRMMOAQTXSXZFW-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[S@](=O)C(C)(C)C |
SMILES canónico |
CC(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)


![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)

![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one](/img/structure/B13904126.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)





